molecular formula C11H11FN2O2 B13262760 Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester

Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester

Cat. No.: B13262760
M. Wt: 222.22 g/mol
InChI Key: NEUPANMSGYJZBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Amino-(4-chloro-indol-3-YL)-aceticacidmethylester: Similar structure with a chlorine atom instead of fluorine.

    Amino-(4-bromo-indol-3-YL)-aceticacidmethylester: Similar structure with a bromine atom instead of fluorine.

    Amino-(4-iodo-indol-3-YL)-aceticacidmethylester: Similar structure with an iodine atom instead of fluorine.

Uniqueness

Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties .

Biological Activity

Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by detailed data tables.

Chemical Structure and Properties

This compound belongs to the indole derivative class, characterized by the presence of a fluorine atom at the 4-position of the indole ring. This structural feature is believed to enhance the compound's biological activity through improved binding affinity and metabolic stability.

PropertyValue
Molecular Formula C11H12F N O2
Molecular Weight 219.22 g/mol
IUPAC Name Amino-(4-fluoro-indol-3-yl)-acetic acid methyl ester
CAS Number [Insert CAS Number]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances hydrophobic interactions, which may increase binding affinity to target proteins.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell growth and differentiation.

Anticancer Properties

Several studies have reported the anticancer effects of this compound. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of cancer cell lines such as PATU-T and Hs766T, with IC50 values indicating potent activity.
  • Mechanistic Insights : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties:

  • Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Neurotransmitter Modulation : It may influence neurotransmitter levels, contributing to improved cognitive functions and mood stabilization.

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the effects of this compound on tumor growth in S180 mice.
    • Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Neuroprotection in Animal Models :
    • In a model of Alzheimer's disease, administration of the compound led to improved memory retention and reduced amyloid plaque formation.
    • Behavioral assessments showed enhanced cognitive performance in treated animals compared to untreated controls .

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

methyl 2-amino-2-(4-fluoro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11FN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3

InChI Key

NEUPANMSGYJZBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C(=CC=C2)F)N

Origin of Product

United States

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